Cas no 2403-22-7 (N-Butylbenzylamine)

N-Butylbenzylamine 化学的及び物理的性質
名前と識別子
-
- N-Benzylbutan-1-amine
- N-butyl-benzenemethanamine
- N-Butylbenzylamine
- N-(n-Butyl)benzylamine
- N-Benzyl-n-butylamine
- N-Benzyl-1-butanamine
- Benzenemethanamine,N-butyl
- Benzylamine,N-butyl
- Butylbenzylamine
- N-Benzylbutylamine
- N-n-butylbenzylamine
- NSC 15681
- NSC 32386
- F2190-0319
- SB76572
- Benzylbutylamin
- AI3-20803
- MFCD00009427
- SCHEMBL41690
- B2043
- NS00027542
- N-benzyl-N-(n-butyl)amine
- Benzylamine, N-butyl-
- VS-02619
- Benzenemethanamine, N-butyl-
- NSC15681
- CHEMBL1178140
- Benzylbutylamine
- NSC-15681
- DTXSID1062384
- A817050
- EINECS 219-287-0
- FT-0634248
- NSC-32386
- NSC32386
- J-015317
- 2403-22-7
- AKOS000226128
- Benzyl(Butyl)Amine
- D88887
- DTXCID8036992
- STL146303
- DB-000320
- BBL010686
-
- MDL: MFCD00009427
- インチ: 1S/C11H17N/c1-2-3-9-12-10-11-7-5-4-6-8-11/h4-8,12H,2-3,9-10H2,1H3
- InChIKey: HIPXPABRMMYVQD-UHFFFAOYSA-N
- ほほえんだ: CCCCNCC1=CC=CC=C1
- BRN: 2081422
計算された属性
- せいみつぶんしりょう: 163.1361g/mol
- ひょうめんでんか: 0
- XLogP3: 2.7
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 回転可能化学結合数: 5
- どういたいしつりょう: 163.1361g/mol
- 単一同位体質量: 163.1361g/mol
- 水素結合トポロジー分子極性表面積: 12Ų
- 重原子数: 12
- 複雑さ: 95.2
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: 無色液体
- 密度みつど: 0.911
- ふってん: 182°C/200mmHg(lit.)
- フラッシュポイント: 94 ºC
- 屈折率: 1.5-1.502
- PSA: 12.03000
- LogP: 2.96720
- じょうきあつ: 0.0±0.4 mmHg at 25°C
- ようかいせい: 未確定
N-Butylbenzylamine セキュリティ情報
-
記号:
- ヒント:あぶない
- シグナルワード:あぶない
- 危害声明: H314
- 警告文: P260-P264-P280-P301+P330+P331+P310-P303+P361+P353+P310+P363-P304+P340+P310-P305+P351+P338+P310-P405-P501
- 危険物輸送番号:UN2735
- WGKドイツ:3
- 危険カテゴリコード: R22;R34
- セキュリティの説明: S26-S37/39-S45-S36/37/39
-
危険物標識:
- 危険レベル:8
- TSCA:Yes
- セキュリティ用語:8
- 包装グループ:III
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
- 包装等級:III
- リスク用語:R22; R34
- 危険レベル:8
- 包装カテゴリ:III
N-Butylbenzylamine 税関データ
- 税関コード:2921499090
- 税関データ:
中国税関番号:
2921499090概要:
2921499090他の芳香族モノアミン及びその誘導体及びその塩。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:6.5%一般関税:30.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2921499090他の芳香族モノアミン及びその誘導体、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:最恵国待遇なし関税:6.5%一般関税:30.0%
N-Butylbenzylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B233655-50g |
N-Benzyl-1-butanamine |
2403-22-7 | 50g |
$ 276.00 | 2023-04-18 | ||
Oakwood | 001047-100g |
N-Benzylbutylamine |
2403-22-7 | 98% | 100g |
$180.00 | 2024-07-19 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | MB677-5ml |
N-Butylbenzylamine |
2403-22-7 | 97.0%(GC&T) | 5ml |
¥355.0 | 2022-05-30 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N159171-5ml |
N-Butylbenzylamine |
2403-22-7 | >97.0%(GC) | 5ml |
¥205.90 | 2023-09-01 | |
Alichem | A019139891-500g |
N-Benzylbutan-1-amine |
2403-22-7 | 95% | 500g |
$336.00 | 2023-09-02 | |
TRC | B233655-5g |
N-Benzyl-1-butanamine |
2403-22-7 | 5g |
$ 65.00 | 2022-06-07 | ||
TRC | B233655-5000mg |
N-Benzyl-1-butanamine |
2403-22-7 | 5g |
$ 81.00 | 2023-04-18 | ||
Fluorochem | 001047-25g |
N-Benzylbutylamine |
2403-22-7 | 98% | 25g |
£57.00 | 2022-03-29 | |
SHENG KE LU SI SHENG WU JI SHU | sc-228696-1 g |
N-Butylbenzylamine, |
2403-22-7 | 1g |
¥150.00 | 2023-07-10 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-228696A-5 g |
N-Butylbenzylamine, |
2403-22-7 | 5g |
¥301.00 | 2023-07-10 |
N-Butylbenzylamine 関連文献
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Kelly S. A. Motolko,David J. H. Emslie,James F. Britten RSC Adv. 2017 7 27938
-
Bo Yuan,Ruifeng Chong,Bao Zhang,Jun Li,Yan Liu,Can Li Chem. Commun. 2014 50 15593
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Bo Yuan,Ruifeng Chong,Bao Zhang,Jun Li,Yan Liu,Can Li Chem. Commun. 2014 50 15593
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4. Enhanced reduction of C–N multiple bonds using sodium borohydride and an amorphous nickel catalystShouxin Liu,Yihua Yang,Xiaoli Zhen,Junzhang Li,Huimin He,Juan Feng,Andrew Whiting Org. Biomol. Chem. 2012 10 663
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Yihui Wu,Bo Yuan,Mingrun Li,Wen-Hua Zhang,Yan Liu,Can Li Chem. Sci. 2015 6 1873
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6. Preparation of polysubstituted piperidines via radical cyclizationAlan R. Katritzky,Zhushou Luo,Yunfeng Fang,Daming Feng,Ion Ghiviriga via radical cyclization. Alan R. Katritzky Zhushou Luo Yunfeng Fang Daming Feng Ion Ghiviriga J. Chem. Soc. Perkin Trans. 2 2000 1375
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Kristina L. Toups,Ross A. Widenhoefer Chem. Commun. 2010 46 1712
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Yue Wu,Zheng Chen,Weng-Chon Cheong,Chao Zhang,Lirong Zheng,Wensheng Yan,Rong Yu,Chen Chen,Yadong Li Chem. Sci. 2019 10 5345
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Kang Chen,Yueming Wu,Xue Wu,Min Zhou,Ruiyi Zhou,Jiangzhou Wang,Ximian Xiao,Yuan Yuan,Runhui Liu Polym. Chem. 2022 13 420
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Jingwei Zhou,Lamei Li,Songping Wang,Ming Yan,Wentao Wei Green Chem. 2020 22 3421
N-Butylbenzylamineに関する追加情報
N-Butylbenzylamine: A Comprehensive Overview
N-Butylbenzylamine, also known by its CAS number 2403-22-7, is a versatile organic compound with significant applications in various industries. This compound is a primary amine derivative, characterized by its structure where a benzyl group is attached to an N-butyl chain. The chemical formula of N-Butylbenzylamine is C11H23N, and it exists as a colorless to pale yellow liquid with a characteristic amine odor. Its molecular weight is approximately 165.3 g/mol, and it has a boiling point of around 158°C at standard pressure.
N-Butylbenzylamine has gained attention in recent years due to its role in the synthesis of advanced materials and pharmaceuticals. Researchers have explored its potential as a building block for creating bioactive molecules, particularly in the field of drug discovery. For instance, studies have shown that derivatives of N-Butylbenzylamine can exhibit promising anti-inflammatory and antioxidant properties, making them valuable candidates for therapeutic agents.
The synthesis of N-Butylbenzylamine typically involves the reaction of benzaldehyde with butanamine in the presence of an acid catalyst, such as hydrochloric acid. This process is known as the Schotten-Baumann reaction and is widely used due to its efficiency and scalability. Recent advancements in catalytic systems have further enhanced the yield and purity of N-Butylbenzylamine, making it more accessible for industrial applications.
In terms of applications, N-Butylbenzylamine finds extensive use in the production of surfactants, plasticizers, and lubricants. Its ability to form stable emulsions and enhance the flexibility of polymers makes it an essential component in these industries. Additionally, it serves as an intermediate in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.
Recent studies have also highlighted the potential of N-Butylbenzylamine in green chemistry. Researchers are exploring its use as a sustainable alternative to traditional solvents and reagents. For example, it has been employed in catalytic processes that reduce environmental impact while maintaining high efficiency. This aligns with the growing demand for eco-friendly solutions in chemical manufacturing.
The physical properties of N-Butylbenzylamine make it suitable for a wide range of applications. Its relatively low melting point (-5°C) ensures good solubility in organic solvents, facilitating its use in various chemical reactions. Moreover, its stability under normal conditions makes it easy to handle and store, further enhancing its industrial utility.
From a safety perspective, N-Butylbenzylamine is classified as a non-hazardous substance under most regulatory frameworks. However, like all chemicals, proper handling procedures should be followed to ensure workplace safety. This includes wearing appropriate protective gear when handling large quantities or concentrated solutions.
In conclusion, N-ButyLbenzene amine (CAS No: 2403-22-7) remains a critical compound in modern chemistry due to its diverse applications and ease of synthesis. Ongoing research continues to uncover new uses for this versatile amine derivative, solidifying its position as an essential material in various industries.
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